4-T-Butoxyphenylboronic acid

説明

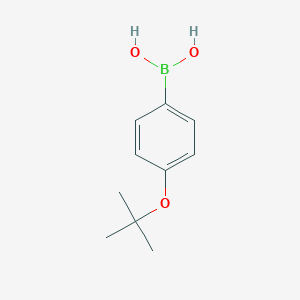

Structure

2D Structure

特性

IUPAC Name |

[4-[(2-methylpropan-2-yl)oxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-10(2,3)14-9-6-4-8(5-7-9)11(12)13/h4-7,12-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHCKPPOCZWHRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60464346 | |

| Record name | 4-T-BUTOXYPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176672-49-4 | |

| Record name | 4-T-BUTOXYPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-Butoxyphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 T Butoxyphenylboronic Acid and Derivatives

Established Synthetic Pathways for Arylboronic Acids

The preparation of arylboronic acids is a well-developed field with several reliable methods. These can be broadly categorized into two main approaches: the reaction of organometallic reagents with borate (B1201080) esters and the transition-metal-catalyzed borylation of aryl halides.

Grignard and Organolithium Reagent-Mediated Borylations

One of the most traditional and widely used methods for synthesizing arylboronic acids involves the reaction of organometallic reagents, such as Grignard or organolithium species, with a trialkyl borate, typically trimethyl or triisopropyl borate. ingentaconnect.comlibretexts.org This process involves two key steps: the formation of the organometallic reagent and its subsequent reaction with the borate ester, followed by acidic hydrolysis.

The initial step is the generation of the aryl Grignard (ArMgX) or aryllithium (ArLi) reagent from an aryl halide. For instance, an aryl bromide can undergo a lithium-halogen exchange with an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) to form the corresponding aryllithium compound. medchemexpress.comsigmaaldrich.comnih.gov Similarly, reacting an aryl halide with magnesium metal yields the Grignard reagent. ingentaconnect.com

These highly nucleophilic organometallic intermediates readily attack the electrophilic boron atom of the trialkyl borate. This forms a boronate complex which, upon acidic workup, hydrolyzes to yield the desired arylboronic acid. ingentaconnect.comlibretexts.org A significant consideration in this method is the low temperature (often -78 °C) required to prevent side reactions, such as multiple additions of the organometallic reagent to the borate. libretexts.org

Palladium-Catalyzed Borylation of Aryl Halides

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile alternative for the synthesis of arylboronic acids and their esters. These methods often exhibit greater functional group tolerance and milder reaction conditions compared to the organometallic routes. The most prominent of these is the Miyaura borylation, which couples an aryl halide or triflate with a diboron (B99234) reagent. organic-chemistry.orgwikipedia.org

The catalytic cycle for this transformation generally involves three key steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate (Ar-Pd-X). libretexts.orgwikipedia.org

Transmetalation: The diboron reagent, activated by a base, transfers a boryl group to the palladium complex, displacing the halide and forming an arylpalladium-boryl intermediate. wikipedia.org

Reductive Elimination: This intermediate then reductively eliminates the arylboronic ester (Ar-B(OR)₂) and regenerates the active palladium(0) catalyst, allowing the cycle to continue. wikipedia.org

Two of the most common boron sources for palladium-catalyzed borylation are bis(pinacolato)diboron (B136004) (B₂pin₂) and pinacolborane (HBpin).

Bis(pinacolato)diboron (B₂pin₂): This is a stable, solid reagent widely used in Miyaura borylation reactions. It couples with aryl halides and triflates in the presence of a palladium catalyst and a base (e.g., potassium acetate (B1210297), potassium phosphate) to afford the corresponding aryl pinacol (B44631) boronate esters. organic-chemistry.org These esters are often more stable and easier to purify than the corresponding boronic acids.

Pinacolborane (HBpin): As a more atom-economical alternative to B₂pin₂, pinacolborane has gained popularity. It can be used to borylate aryl halides under palladium catalysis, often with a tertiary amine as the base. organic-chemistry.org This approach is advantageous as it avoids the formation of a stoichiometric amount of a boron-containing byproduct.

The choice of palladium catalyst, specifically the phosphine (B1218219) ligand, is crucial for the success of these reactions, with bulky, electron-rich phosphines often providing the best results for coupling with a wide range of aryl halides, including the less reactive aryl chlorides. organic-chemistry.org

Specific Synthetic Routes to 4-T-Butoxyphenylboronic Acid

The synthesis of 4-tert-butoxyphenylboronic acid can be achieved through the application of the general principles of arylboronic acid synthesis, particularly through the lithiation of a suitable precursor.

Lithiation-Quenching Protocols with Trimethylborate from p-Alkoxyaryl Bromides

A direct and effective method for the preparation of 4-tert-butoxyphenylboronic acid involves a lithiation-borylation sequence starting from 1-bromo-4-(tert-butoxy)benzene. This p-alkoxyaryl bromide serves as a key precursor. The synthesis follows a well-established organometallic pathway:

Preparation of the Precursor: The starting material, 1-bromo-4-(tert-butoxy)benzene, can be synthesized from 4-bromophenol (B116583) by reaction with isobutylene (B52900) in the presence of an acid catalyst.

Lithium-Halogen Exchange: The aryl bromide is dissolved in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), and cooled to a low temperature (typically -78 °C). An organolithium reagent, most commonly n-butyllithium, is then added dropwise. This initiates a lithium-halogen exchange, where the bromine atom is swapped for a lithium atom, generating the highly reactive intermediate, (4-tert-butoxyphenyl)lithium. nih.gov

Borylation (Quenching): The freshly prepared aryllithium species is then "quenched" by the addition of an electrophilic boron source, trimethyl borate (B(OMe)₃). The nucleophilic carbon of the aryllithium attacks the electrophilic boron atom of the borate ester.

Cross-Coupling Protocols for Derivative Synthesis utilizing this compound

4-tert-Butoxyphenylboronic acid is a valuable building block for creating more complex molecules through various palladium-catalyzed cross-coupling reactions. Its utility is demonstrated in Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This is one of the most prominent applications of 4-tert-butoxyphenylboronic acid, enabling the formation of biaryl structures. libretexts.orgwikipedia.org In a typical reaction, the boronic acid is coupled with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base. For example, the coupling of 4-tert-butoxyphenylboronic acid with an aryl bromide would yield a 4-alkoxy-substituted biphenyl (B1667301) derivative. The reaction tolerates a wide range of functional groups on both coupling partners. organic-chemistry.org

Heck Reaction: While the classic Heck reaction involves the coupling of an aryl halide with an alkene, variations using arylboronic acids have been developed. organic-chemistry.orgwikipedia.org In these oxidative Heck reactions, 4-tert-butoxyphenylboronic acid can be coupled with an alkene to form a substituted alkene. This provides a route to stilbene-like structures and other vinylarenes.

Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms, typically coupling an aryl halide with a terminal alkyne. wikipedia.orgbyjus.comorganic-chemistry.org While less common than the Suzuki coupling for boronic acids, there are protocols where arylboronic acids can participate in Sonogashira-type transformations, or where the corresponding aryl halide is coupled with an alkyne, a reaction for which 4-tert-butoxyphenylboronic acid is a synthetic precursor. This reaction leads to the formation of aryl-substituted alkynes.

The versatility of 4-tert-butoxyphenylboronic acid in these key cross-coupling reactions is summarized in the table below, highlighting its role in the synthesis of diverse molecular architectures.

Table 1: Examples of Cross-Coupling Reactions Utilizing 4-tert-Butoxyphenylboronic Acid or its Precursors

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl Bromide (e.g., 5-Bromo-1,2,3-triazine) | Pd(dppf)Cl₂, Ag₂CO₃ | Biaryl (e.g., 5-(4-tert-butoxyphenyl)-1,2,3-triazine) |

| Heck (Oxidative) | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand, Oxidant | Substituted Alkene (e.g., 4-(tert-butoxy)stilbene) |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Base | Aryl-Substituted Alkyne (e.g., 1-(4-(tert-butoxy)phenyl)-2-phenylethyne) |

Strategic Derivatization of this compound for Complex Molecule Synthesis

4-tert-Butoxyphenylboronic acid serves as a pivotal building block in organic synthesis, primarily valued for its role in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. Its strategic derivatization allows for the introduction of the 4-tert-butoxyphenyl moiety into a wide array of organic compounds, a common structural feature in many biologically active molecules and functional materials. The tert-butyl group offers significant steric bulk, which can influence the conformation of the final molecule and its interaction with biological targets. Furthermore, the ether linkage provides a stable, yet potentially modifiable, connection point.

The most prominent application of 4-tert-butoxyphenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction. nih.govlibretexts.org This reaction forms a carbon-carbon bond between the boronic acid and an aryl, vinyl, or alkyl halide or triflate, catalyzed by a palladium complex. libretexts.org The versatility of the Suzuki-Miyaura reaction allows for the coupling of 4-tert-butoxyphenylboronic acid with a diverse range of substrates, leading to the synthesis of complex biaryl and heteroaryl structures. These structures are prevalent in many pharmaceutical compounds. nih.gov

The strategic derivatization of 4-tert-butoxyphenylboronic acid is often a key step in the synthesis of active pharmaceutical ingredients (APIs). chromatographyonline.com For instance, it is utilized in the synthesis of biaryl phosphine oxides, which are precursors to important ligands in homogeneous catalysis. The coupling of 4-tert-butoxyphenylboronic acid with (2-bromophenyl)diphenylphosphine (B1266768) oxide, catalyzed by a palladium-dppp complex, exemplifies this strategy.

Below is a data table summarizing the palladium-catalyzed Suzuki-Miyaura cross-coupling of various aryl halides with 4-tert-butoxyphenylboronic acid to yield complex biaryl compounds.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling with 4-tert-Butoxyphenylboronic Acid

| Aryl Halide/Triflate | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 1-Bromo-4-nitrobenzene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | nih.gov |

| 4-Bromoacetophenone | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 80 | 92 | mdpi.com |

| 1-Chloro-4-cyanobenzene | Pd₂(dba)₃/P(t-Bu)₃ | K₃PO₄ | Toluene | RT | 88 | organic-chemistry.org |

| 4-Bromobenzonitrile | Pd(OAc)₂/RuPhos | Na₂CO₃ | Ethanol | 85 | - | researchgate.net |

| 1-Bromo-4-tert-butylbenzene | PdCl₂(PPh₃)₂ | KOH | Glycerol | 80 | - | scielo.br |

| 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 85 | scirp.org |

| 3-Bromobenzofuran | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene | 100 | 90 | organic-chemistry.org |

| 4-Iodoanisole | Pd(PPh₃)₄ | NaOH | THF/H₂O | 60 | - |

This table is interactive. You can sort and filter the data.

The derivatization is not limited to the formation of simple biaryls. More complex heterocyclic systems can also be synthesized. For example, the coupling of 4-tert-butoxyphenylboronic acid with heteroaryl halides, such as bromopyridines or bromofurans, provides access to heterobiaryl compounds that are of significant interest in medicinal chemistry. liv.ac.uk The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity in these transformations. For instance, the use of bulky, electron-rich phosphine ligands like SPhos or P(t-Bu)₃ often enhances the catalytic activity for challenging substrates, including aryl chlorides. nih.govorganic-chemistry.org

Furthermore, the tert-butoxy (B1229062) group itself can be a strategic element. It can serve as a protecting group for the phenol (B47542) functionality, which can be deprotected under acidic conditions at a later stage of the synthesis to reveal a hydroxyl group. This hydroxyl group can then be used for further functionalization, such as etherification or esterification, to build even more complex molecules. This strategy is particularly useful in multi-step syntheses of natural products and pharmaceuticals.

The strategic derivatization of 4-tert-butoxyphenylboronic acid also extends to its use in the synthesis of non-symmetrical biaryls through sequential decarbonylative cross-coupling reactions. rsc.org In these advanced methods, aryl carboxylic acids can be converted to aryl boronic esters and subsequently coupled with another aryl partner.

Another layer of strategic derivatization involves the modification of the boronic acid itself into other boron-containing functional groups, such as boronate esters (e.g., pinacol esters). These esters often exhibit enhanced stability and are easier to purify compared to the corresponding boronic acids, while retaining their reactivity in cross-coupling reactions. chromatographyonline.com The conversion to a boronate ester can be achieved by reaction with a diol, such as pinacol, often under dehydrating conditions.

The following table lists the compound names mentioned in this article.

Applications in Suzuki Miyaura Coupling Reactions

General Mechanism of Suzuki-Miyaura Coupling

As previously outlined, the catalytic cycle of the Suzuki-Miyaura coupling reaction involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with a boronic acid in the presence of a base, and concluding with reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com The choice of catalyst, ligands, base, and solvent can significantly impact the efficiency and scope of the reaction. youtube.comnih.gov

Optimization of Reaction Conditions and Ligand Effects

Copper-Promoted Chan-Lam Coupling

Specific Examples of Suzuki-Miyaura Reactions Involving 4-T-Butoxyphenylboronic Acid

4-tert-Butoxyphenylboronic acid is utilized in Suzuki-Miyaura couplings to introduce the 4-tert-butoxyphenyl moiety into a variety of molecular scaffolds. For example, it can be coupled with various aryl or heteroaryl halides or triflates to synthesize substituted biaryl compounds. These products can be important intermediates in the development of pharmaceuticals and functional materials. The reaction conditions for such couplings are often mild and tolerant of a wide range of functional groups. nih.gov

For instance, the coupling of 4-tert-butoxyphenylboronic acid with an aryl bromide in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium carbonate in a suitable solvent system (e.g., toluene/ethanol/water) would be a typical application.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms

The versatility of 4-tert-butoxyphenylboronic acid in organic synthesis is underpinned by its participation in several key reaction mechanisms, which have been the subject of detailed investigation.

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, and arylboronic acids are central to this transformation. The catalytic cycle, typically mediated by a palladium complex, is generally understood to proceed through three fundamental steps:

Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex, forming a Pd(II) species.

Transmetalation: This is the crucial step where the organic group is transferred from the boron atom to the palladium center. The boronic acid, in this case, 4-tert-butoxyphenylboronic acid, is first activated by a base. This activation results in the formation of a more nucleophilic boronate species [ArB(OH)₃]⁻. This boronate then reacts with the Pd(II) complex, displacing the halide and transferring the 4-tert-butoxyphenyl group to the palladium atom. The presence of the electron-donating tert-butoxy (B1229062) group can influence the rate of transmetalation.

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Kinetic studies have shown that for many Suzuki-Miyaura couplings, the oxidative addition step is rate-determining. researchgate.net However, the nature of the boronic acid and the reaction conditions can shift the rate-limiting step. The Lewis acidity of the boron atom plays a significant role, as does the choice of base, which facilitates the formation of the active boronate intermediate. researchgate.net

The Chan-Evans-Lam (CEL) coupling provides a powerful method for forming aryl-heteroatom bonds, such as C-N and C-O bonds, using arylboronic acids. innospk.comnih.gov Unlike the palladium-catalyzed Suzuki reaction, the CEL coupling is mediated by copper complexes, typically Cu(II) acetate (B1210297), and proceeds via an oxidative mechanism. innospk.comresearchgate.net

The proposed mechanism involves the following key events:

A copper(II) salt coordinates with the heteroatom nucleophile (an amine or alcohol).

Interaction with the arylboronic acid leads to the formation of a copper-aryl intermediate.

A proposed copper(III)-aryl-heteroatom species is formed, which then undergoes reductive elimination to yield the desired product (an aryl amine or aryl ether) and a Cu(I) species. innospk.com

In catalytic systems, an oxidant, often atmospheric oxygen, is required to regenerate the active Cu(II) catalyst. researchgate.net

Substituent effects play a critical role in the efficiency of the CEL reaction. Studies on related systems have shown that the presence of electron-withdrawing groups on the nucleophilic coupling partner can significantly enhance the reaction. For instance, 4-fluoroalkyl groups on a pyrimidin-2(1H)-one substrate were found to assist in N-arylation, whereas unsubstituted or methyl-substituted analogues did not undergo the reaction under similar conditions. rsc.org This suggests that a more acidic N-H bond facilitates the reaction. Conversely, electron-donating substituents on the arylboronic acid, such as the 4-tert-butoxy group, are generally favorable for the transmetalation step to the copper center.

Beyond their role as reagents in metal-catalyzed cross-couplings, arylboronic acids can function as organocatalysts, primarily by activating hydroxyl-containing functional groups like carboxylic acids and alcohols. nih.govwikipedia.org This catalysis leverages the Lewis acidity of the boron atom and its ability to form reversible covalent bonds with oxygen nucleophiles. wikipedia.org

In the case of amidation reactions between carboxylic acids and amines, the proposed mechanism involves:

Formation of an Acyloxyboronic Acid: The boronic acid catalyst reacts with a carboxylic acid in a dehydration equilibrium to form a mixed anhydride (B1165640), an acyloxyboronic acid intermediate. The removal of water is often essential for driving this equilibrium forward.

Activation and Nucleophilic Attack: This intermediate is a highly activated form of the carboxylic acid. The amine nucleophile then attacks the carbonyl carbon of this activated species.

Product Formation and Catalyst Regeneration: The resulting tetrahedral intermediate collapses to form the amide product and regenerate the boronic acid catalyst.

Theoretical calculations suggest that the cleavage of the C-O bond in the intermediate is the rate-determining step. The catalytic activity is dependent on having at least three coordination sites on the boron atom, as borinic acids (which have only two) are found to be incompetent catalysts for this transformation. Arylboronic acids with ortho-substituents can exhibit enhanced catalytic activity due to steric effects and favorable orbital interactions. nih.gov

Boroxine (B1236090) Formation and Dynamics

Arylboronic acids exist in a dynamic equilibrium with their corresponding cyclic trimeric anhydrides, known as boroxines. This equilibrium is reversible and highly sensitive to environmental conditions, particularly the presence of water.

The formation of a boroxine from three molecules of an arylboronic acid involves the elimination of three molecules of water. The reaction is a reversible equilibrium, and the position of this equilibrium can be controlled by the addition or removal of water.

3 ArB(OH)₂ ⇌ (ArBO)₃ + 3 H₂O

Experimental and computational studies have elucidated the thermodynamic parameters for this process. For a series of 4-substituted phenylboronic acids, it was found that electron-donating groups on the phenyl ring favor the formation of the boroxine. This is attributed to the ability of these groups to donate electron density to the electron-poor boron atoms in the boroxine ring, leading to enthalpic stabilization. The 4-tert-butoxy group, being a strong electron-donating group, would therefore be expected to shift the equilibrium towards the boroxine form compared to unsubstituted phenylboronic acid.

The following table presents thermodynamic data for the formation of various tris(4-substituted phenyl)boroxines, illustrating the influence of electronic effects.

| Substituent (R) | Keq (M) | ΔH (kJ mol⁻¹) | ΔS (J K⁻¹ mol⁻¹) |

| OMe | 3.9 | 12.3 | 36.5 |

| Me | 1.8 | 13.5 | 36.3 |

| H | 0.73 | 14.3 | 37.8 |

| F | 0.51 | 14.8 | 38.3 |

| Cl | 0.44 | 15.0 | 38.4 |

| Data sourced from studies by Tokunaga et al., as cited in reference. |

A detailed analysis of the thermodynamics reveals that boroxine formation is a classic example of an entropy-driven process. The reaction is typically enthalpically unfavorable (ΔH > 0), meaning it requires an input of energy. This enthalpic cost is associated with the structural changes and bond energies involved in forming the six-membered boroxine ring from three separate boronic acid molecules.

Role of Boroxines as Reactive Intermediates

In the study of reactions involving boronic acids, it is crucial to consider the role of their corresponding anhydrides, known as boroxines. Boroxines are six-membered rings composed of alternating boron and oxygen atoms, formed by the dehydration of three boronic acid molecules. clockss.org This condensation is a reversible, entropically driven process, meaning the equilibrium between the boronic acid and the boroxine is influenced by factors like temperature and solvent. researchgate.net

Computational and experimental studies have revealed that in certain reactions, the boroxine, rather than the boronic acid itself, is the key reactive intermediate. nih.gov For instance, in the metal-free homologation reaction between diazo compounds and boronic acids, density functional theory (DFT) computations combined with experimental evidence strongly suggest that boroxines are the active species. nih.gov Similarly, in the context of the Suzuki-Miyaura cross-coupling reaction, the use of a boroxine intermediate can lead to a significant acceleration of the transmetalation step. One study observed a rate of cross-coupling that was approximately 9.33 times faster when using the boroxine compared to the corresponding arylboronic acid. nih.gov The formation of boroxines is generally promoted by electron-donating groups on the phenyl ring, which would suggest that 4-tert-butoxyphenylboronic acid, with its electron-donating tert-butyl group, can readily form its corresponding boroxine under suitable conditions. clockss.orgresearchgate.net

| Species | Role in Reaction | Relative Reactivity |

| Arylboronic Acid | Precursor, may be less reactive in some pathways. | Baseline |

| Boroxine | Active intermediate in certain homologation and coupling reactions. nih.gov | Can be significantly more reactive (e.g., >9x faster in a Suzuki-Miyaura transmetalation). nih.gov |

Computational Chemistry Approaches

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex mechanisms of reactions involving boronic acids. researchgate.netpitt.edu For reactions like the Suzuki-Miyaura cross-coupling, in which 4-tert-butoxyphenylboronic acid is frequently used, DFT calculations provide detailed energy profiles of the entire catalytic cycle. nih.govdntb.gov.ua This allows researchers to map out the reaction pathway, identify transition states, and calculate the activation energy for each elementary step: oxidative addition, transmetalation, and reductive elimination. dntb.gov.uanih.gov

DFT studies can investigate different potential pathways, for example, comparing the reactivity of the boronic acid directly versus the pathway involving a boroxine intermediate. nih.gov By modeling the structures and energies of reactants, intermediates, transition states, and products, DFT provides a molecular-level understanding of the reaction progress. researchgate.net For the Suzuki-Miyaura reaction, calculations have explored the role of the base and the specific ligands on the palladium catalyst, clarifying how these components influence the energy barriers of the turnover-limiting steps. nih.gov Such computational investigations are crucial for optimizing reaction conditions and designing more efficient catalytic systems. mdpi.com

| Mechanistic Step (Suzuki-Miyaura) | Subject of DFT Investigation |

| Oxidative Addition | Calculation of the energy barrier for the insertion of the palladium catalyst into the aryl halide bond. nih.gov |

| Transmetalation | Modeling the transfer of the 4-tert-butoxyphenyl group from boron to palladium; comparing pathways involving the boronic acid, a boronate species, or a boroxine. nih.govnih.gov |

| Reductive Elimination | Determining the activation energy for the final step where the new carbon-carbon bond is formed and the product is released from the catalyst. nih.gov |

Computational chemistry is highly effective in predicting how the specific structure of a molecule like 4-tert-butoxyphenylboronic acid influences its chemical behavior. DFT studies can quantify the electronic effects of substituents, explaining observed reactivity trends. mdpi.com The para-substituted tert-butyl group on the phenyl ring is known to be electron-donating. Computational models can predict how this property affects the Lewis acidity of the boron atom and the stability of reaction intermediates. researchgate.net

For instance, theoretical studies have affirmed that electron-donating groups promote the formation of boroxines, which can be more reactive intermediates in certain coupling reactions. researchgate.netnih.gov By analyzing the electronic structure and calculating various reactivity descriptors, DFT can help rationalize why certain boronic acids exhibit enhanced reaction rates. mdpi.com These predictive capabilities allow for the in-silico screening of different substituted boronic acids to identify candidates with optimal reactivity for specific synthetic applications.

The ability of boronic acids to form reversible covalent bonds with cis-diols is the foundation of boronate affinity chromatography, a technique used for separating and purifying diol-containing compounds like glycoproteins and ribonucleosides. researchgate.net Computational modeling can provide significant insight into these boronate affinity interactions. At a basic pH, the trigonal planar boronic acid accepts a hydroxide (B78521) ion to form a more nucleophilic tetrahedral boronate species. researchgate.net This species then reacts with a diol to form a stable cyclic boronate ester.

Quantum chemical methods can model this equilibrium, calculating the binding energies and geometries of the resulting complexes. These models can explore how factors like pH and the electronic properties of the boronic acid (influenced by the tert-butyl group) affect the stability of the boronate-diol adduct. researchgate.net Such computational studies are valuable for designing new boronate-based materials with tailored affinity and selectivity for specific biological molecules.

While 4-tert-butoxyphenylboronic acid is primarily a synthetic building block, the molecules synthesized from it are often candidates for drug discovery and therefore subject to detailed computational analysis. innospk.com Pharmacophore modeling and Structure-Activity Relationship (SAR) analysis are key computational techniques in this process. nih.gov

A pharmacophore model defines the essential spatial arrangement of molecular features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) necessary for biological activity. nih.gov In an SAR study of a series of compounds derived from 4-tert-butoxyphenylboronic acid, the 4-tert-butoxyphenyl group would be a key structural component. In a pharmacophore model, this bulky, non-polar group would likely be identified and mapped as a critical hydrophobic feature. nih.govresearchgate.net By systematically analyzing how modifications to this and other parts of the molecule affect its biological activity, SAR studies establish predictive relationships. This allows medicinal chemists to computationally screen and prioritize the design of new, more potent analogues, guiding the lead optimization process. nih.gov

Spectroscopic Techniques in Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) for Boroxine Equilibrium

Boronic acids, including 4-tert-butoxyphenylboronic acid, exist in equilibrium with their cyclic anhydride trimers, known as boroxines. This equilibrium is a dehydration process that can significantly influence the reactivity and outcome of reactions such as the Suzuki-Miyaura coupling. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying this equilibrium in solution.

The formation of boroxine from the corresponding boronic acid is a reversible process that is influenced by factors such as solvent, temperature, and the electronic nature of the substituents on the phenyl ring. libretexts.orgnih.govclockss.orgresearchgate.net Studies on various 4-substituted phenylboronic acids have shown that electron-donating groups, such as the tert-butoxy group, tend to favor the formation of the boroxine. libretexts.orgnih.govclockss.org This is attributed to the increased electron density on the boron atom, which facilitates the dehydration process.

¹H NMR spectroscopy is commonly used to monitor the equilibrium by integrating the signals corresponding to the boronic acid and the boroxine. clockss.orgresearchgate.net The equilibrium constant (K) for the formation of the boroxine can be determined from these integrations. Thermodynamic parameters, such as enthalpy (ΔH) and entropy (ΔS) of the equilibrium, can be obtained by performing NMR experiments at different temperatures and constructing a van't Hoff plot. nih.govclockss.org For many arylboronic acids, the formation of boroxine is an entropically driven process, as it involves the release of three molecules of water for every molecule of boroxine formed. nih.govclockss.orgresearchgate.net

| Substituent (R) | Equilibrium Constant (K) at 25°C | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|---|

| OMe | 1.40 | -10.7 | -27.8 |

| Me | 0.45 | -17.7 | -50.0 |

| H | 0.32 | -14.3 | -37.8 |

| F | 0.23 | -10.3 | -23.0 |

| Cl | 0.23 | -7.7 | -17.0 |

In addition to ¹H NMR, ¹¹B NMR spectroscopy is a valuable technique for studying boronic acids and their derivatives. sdsu.eduacs.org The chemical shift of the boron atom is sensitive to its coordination environment. Trigonal boronic acids and boroxines typically exhibit signals in the range of 27-33 ppm, while tetracoordinate boronate species, formed by the reaction with a base, appear at higher field (lower ppm values). sdsu.edu This allows for the direct observation of the species present in solution and their interconversion under different reaction conditions.

Mass Spectrometry (MS) for Intermediate Identification

Mass spectrometry (MS) is an indispensable tool for the identification of transient and low-concentration intermediates in complex reaction mixtures, providing crucial snapshots of the catalytic cycle. rsc.orgnih.govrsc.org In the context of reactions involving 4-tert-butoxyphenylboronic acid, such as the Suzuki-Miyaura coupling, MS can be used to detect and characterize key organopalladium intermediates.

The catalytic cycle of the Suzuki-Miyaura reaction involves several steps, including oxidative addition, transmetalation, and reductive elimination, each with its own set of intermediates. wikipedia.org Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for these studies as it allows for the gentle ionization of species directly from the solution phase into the gas phase for analysis. nih.gov

One of the challenges in studying neutral catalytic cycles, such as the Suzuki-Miyaura reaction, is that the intermediates are often uncharged. To overcome this, a "charge-tagging" strategy can be employed, where a charged group is appended to one of the reactants or ligands, allowing the otherwise neutral intermediates to be observed by MS. nih.gov

While a specific mass spectrometric study focused solely on 4-tert-butoxyphenylboronic acid was not identified in the search results, the general methodology is broadly applicable. For instance, in a typical Suzuki-Miyaura coupling, ESI-MS could be used to identify intermediates such as:

[Ar-Pd(II)-L₂-X] : The product of oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex with ligands (L).

[Ar-Pd(II)-L₂-Ar'] : The key intermediate formed after transmetalation with the boronic acid (Ar'B(OH)₂).

Boronate complexes : Adducts of the boronic acid with the base, which are believed to be the active species in the transmetalation step.

By monitoring the reaction mixture over time, the rise and fall of these intermediates can be tracked, providing kinetic information and supporting a proposed reaction mechanism. Tandem mass spectrometry (MS/MS) can further be used to fragment the detected ions, providing structural information that helps to confirm their identity. nih.gov

Isotope Labelling Studies for Mechanistic Insights

Isotope labelling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. By replacing an atom with one of its heavier, stable isotopes (e.g., ¹H with ²H (D), or ¹²C with ¹³C), it is possible to gain detailed information about bond-forming and bond-breaking steps. libretexts.org

In the context of reactions involving 4-tert-butoxyphenylboronic acid, particularly the Suzuki-Miyaura coupling, isotope labelling studies have been instrumental in clarifying key mechanistic details.

Furthermore, kinetic isotope effect (KIE) studies, often employing ¹³C labelling, can provide insight into the rate-determining step of the catalytic cycle. nih.gov The KIE is the ratio of the reaction rate of a molecule with a lighter isotope to that of a molecule with a heavier isotope. A significant KIE for a particular atom suggests that the bond to that atom is being broken or formed in the rate-determining step. For example, a ¹³C KIE at the carbon atom attached to the boron in the boronic acid can help to determine whether the transmetalation step is rate-limiting. nih.gov

While specific isotope labelling studies on 4-tert-butoxyphenylboronic acid were not found, the principles are directly applicable. For example, a study on the carbonylative Suzuki-Miyaura coupling demonstrated the utility of this approach for the site-specific isotope labeling of the drug fenofibrate. acs.org This highlights the potential for using isotopically labelled 4-tert-butoxyphenylboronic acid to probe the mechanism of similar transformations.

Advanced Applications and Emerging Research Frontiers

Applications in Pharmaceutical and Medicinal Chemistry Research

The boronic acid moiety is a key feature in a number of approved therapeutic agents, and its derivatives are a subject of intense investigation in medicinal chemistry. mdpi.commdpi.com 4-tert-Butoxyphenylboronic acid, as part of this class, serves as an important scaffold and reagent in the synthesis and design of novel bioactive molecules. chemimpex.com

Drug Design and Development

In the realm of drug discovery and development, 4-tert-butoxyphenylboronic acid is utilized as a crucial building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. chemimpex.com This reaction is fundamental for creating complex organic molecules with potential biological activity by forming new carbon-carbon bonds. The tert-butyl group on the phenyl ring enhances the compound's solubility and stability, making it a valuable reagent for synthesizing diverse molecular frameworks intended for pharmaceutical applications. chemimpex.com Boronic acids, in general, are recognized for their role in the development of drugs targeting a range of diseases, with several boron-containing drugs, such as Bortezomib and Ixazomib, having received FDA approval for treating multiple myeloma. mdpi.comnih.gov

Enzyme Inhibition Studies

The boronic acid group is a key pharmacophore for designing enzyme inhibitors. smolecule.com It can act as a transition-state analog, reversibly binding to the active sites of enzymes, particularly serine proteases. nih.govresearchgate.net This interaction occurs through the formation of a stable, reversible covalent bond between the boron atom and a nucleophilic residue (like serine or threonine) in the enzyme's active site. nih.gov This property is exploited in the design of inhibitors for various enzymes implicated in disease pathways. smolecule.com For instance, boronic acid-based inhibitors have been developed for β-lactamases, enzymes that confer bacterial resistance to antibiotics. researchgate.net The ability to fine-tune the structure of the phenylboronic acid, such as with the inclusion of a tert-butyl group, allows for modifications that can enhance binding affinity and selectivity for the target enzyme.

Design of Therapeutic Agents (e.g., Anti-cancer, Anti-viral)

Phenylboronic acid derivatives have emerged as promising agents in the design of targeted cancer therapies. nih.gov Their ability to selectively bind to sialic acids, which are often overexpressed on the surface of cancer cells, makes them suitable for developing tumor-targeting drug delivery systems. nih.gov While specific studies on 4-tert-butoxyphenylboronic acid as a standalone anti-cancer agent are not detailed, its role as a synthetic precursor is significant. chemimpex.com For example, it is used in the synthesis of complex molecules that may exhibit cytotoxic activity against cancer cell lines. chemimpex.comnih.gov

In antiviral research, the 4-tert-butylphenyl moiety, a key structural feature of 4-tert-butoxyphenylboronic acid, has been incorporated into the design of inhibitors targeting the influenza virus. nih.govnih.gov A study identified a class of 4-tert-butylphenyl-substituted spirothiazolidinones as potent inhibitors of the hemagglutinin (HA) protein, which is crucial for the virus's entry into host cells. nih.govnih.gov The tert-butyl group was shown to make important hydrophobic interactions within the binding site of the HA protein. nih.gov

| Therapeutic Area | Target/Mechanism | Role of Boronic Acid/Phenyl Moiety | Reference Compound Example | Key Findings |

|---|---|---|---|---|

| Anti-cancer | Targeting sialic acids on cancer cells | Selective, reversible binding to cell surface glycans | Phenylboronic acid (PBA) derivatives | Enables targeted drug delivery and imaging of cancer cells. nih.gov |

| Anti-viral (Influenza) | Inhibition of Hemagglutinin (HA)-mediated fusion | 4-tert-butylphenyl moiety makes hydrophobic interactions in the HA binding pocket | 4-tert-butylphenyl-substituted spirothiazolidinones | Compound 2c showed an EC50 value of 1.3 μM against influenza A/H3N2 virus. nih.govnih.gov |

| Anti-cancer | Tubulin polymerization inhibition | Boronic acid as a bioisostere of a phenol (B47542) group in combretastatin (B1194345) A-4 analogs | Boronic acid analogs of CA-4 | Analogs exhibited substantial cytotoxicity, suggesting additional cellular targets beyond tubulin. nih.gov |

Interaction with Biological Systems (e.g., Reversible Covalent Bonding with Biomolecules)

A defining characteristic of boronic acids is their ability to form reversible covalent bonds with biomolecules containing cis-1,2- or 1,3-diols, such as those found in sugars, glycoproteins, and some amino acids. smolecule.comnih.gov The boron atom's empty p-orbital acts as a Lewis acid, readily accepting an electron pair from nucleophiles like oxygen or nitrogen atoms present in biological molecules. mdpi.comresearchgate.net This interaction results in the formation of a stable boronate ester. nih.gov This capacity for reversible covalent chemistry is highly advantageous in drug design, as it can lead to inhibitors with high potency and selectivity while potentially reducing the risk of permanent off-target modifications associated with irreversible covalent drugs. nih.govnih.gov

Structure-Activity Relationship (SAR) and Pharmacophore Modeling

Structure-Activity Relationship (SAR) and pharmacophore modeling are computational techniques central to modern drug design. nih.govmdpi.commdpi.com SAR studies investigate how changes in the chemical structure of a compound affect its biological activity. In the context of boronic acid-containing compounds, SAR studies have explored how modifications to the phenyl ring or the boronic acid group itself influence target binding and efficacy. For example, a study on boronic acid analogs of combretastatin A-4 (an anti-cancer agent) found that replacing a key phenol group with a boronic acid group led to a slight increase in cytotoxic potency, although the inhibition of its primary target, tubulin, was decreased. nih.gov This suggests that the boronic acid moiety may introduce new interactions or cellular targets. nih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., aromatic rings, hydrogen bond donors/acceptors) that a molecule must possess to bind to a specific biological target. nih.gov For a molecule like 4-tert-butoxyphenylboronic acid, the key pharmacophoric features would include the aromatic phenyl ring, the hydrogen-bond-donating hydroxyl groups of the boronic acid, and the bulky, hydrophobic tert-butyl group. These features can be used to screen virtual libraries of compounds to identify new potential drug candidates. nih.gov

Molecular Recognition and Sensing

The ability of boronic acids to bind selectively with diol-containing molecules forms the basis of their application in molecular recognition and sensing. nih.gov This interaction has been widely exploited to design sensors for biologically important molecules, particularly saccharides like glucose. chemimpex.commdpi.com When a boronic acid derivative binds to a saccharide, it can trigger a detectable signal, such as a change in fluorescence or an electrochemical response. mdpi.com

Recognition of Saccharides and Diols

Arylboronic acids are known for their ability to form reversible covalent bonds with compounds containing cis-diol functionalities, a characteristic structural feature of many saccharides. This interaction forms the basis of molecular recognition systems. The binding affinity of phenylboronic acids with different saccharides is influenced by factors such as the pH of the medium and the specific structure of the sugar. For instance, fructose (B13574), which can present in a furanose form with suitably oriented diols, often exhibits a higher binding affinity compared to glucose.

While specific binding constant data for 4-T-Butoxyphenylboronic acid is not extensively documented in publicly available literature, the general principles of phenylboronic acid-saccharide interactions provide a framework for its expected behavior. The tert-butoxy (B1229062) group, being an electron-donating group, may influence the Lewis acidity of the boron center and, consequently, the binding affinities.

Table 1: Representative Binding Affinities of Phenylboronic Acid Derivatives with Saccharides This table illustrates the general trend of binding affinities and is not specific to this compound.

| Saccharide | Binding Constant (K) [M⁻¹] | Comments |

|---|---|---|

| D-Fructose | ~1500 | Generally exhibits the highest affinity due to the presence of the furanose form. |

| D-Glucose | ~100 | Binding is typically weaker compared to fructose. |

| D-Galactose | ~150 | Affinity is often intermediate between fructose and glucose. |

Design of Fluorescent Sensors and Selective Transport Systems

The reversible binding of boronic acids with diols has been widely exploited in the design of fluorescent sensors for saccharides. The general mechanism often involves a photoinduced electron transfer (PET) process. In a typical design, a fluorophore is linked to the boronic acid receptor. In the unbound state, the nitrogen atom of an adjacent amine can quench the fluorescence of the fluorophore through PET. Upon binding of a saccharide to the boronic acid, the Lewis acidity of the boron atom increases, leading to a stronger interaction with the amine. This interaction can suppress the PET process, resulting in an enhancement of fluorescence, or a "turn-on" signal. nih.govnih.gov

The design of these sensors can be finely tuned to achieve selectivity for specific saccharides. By incorporating multiple boronic acid moieties or by creating specific binding pockets, researchers can enhance the affinity and selectivity for target molecules like glucose. nih.gov

Furthermore, the ability of boronic acids to reversibly bind and transport saccharides across membranes is an active area of research. Lipophilic boronic acids can act as carriers to facilitate the transport of hydrophilic saccharides across organic membranes. The efficiency and selectivity of this transport can be influenced by the structure of the boronic acid carrier and the specific saccharide. mdpi.com

Materials Science and Engineering

The incorporation of boronic acid moieties into larger molecular structures has led to the development of novel materials with unique properties and applications.

Polymers functionalized with boronic acid groups have emerged as "smart" materials that can respond to changes in their environment, such as pH or the presence of saccharides. These materials have found applications in various fields, including the development of sensors and drug delivery systems. For instance, polymers containing pendant phenylboronic acid groups can exhibit changes in their solubility or conformation upon binding with glucose, which can be harnessed for controlled drug release. nih.gov

Covalent organic frameworks (COFs) are a class of porous crystalline polymers with well-defined structures. Boronic acids are key building blocks in the synthesis of COFs through the formation of boroxine (B1236090) or boronate ester linkages. tcichemicals.comrsc.org These materials are characterized by high surface areas, tunable porosity, and excellent thermal stability. tcichemicals.com While specific COFs synthesized directly from this compound are not prominently reported, the general strategy involves the self-condensation of polyboronic acids or their co-condensation with other polyfunctional linkers to form extended, ordered networks. The properties of the resulting COFs can be tailored by the choice of the building blocks.

Biological and Biotechnological Applications

The ability of boronic acids to interact with biological molecules containing diol groups has opened up numerous avenues in biotechnology and medicine. This includes their use in bioconjugation, the development of biosensors, and the design of drug delivery systems.

Functionalized nanoparticles are at the forefront of this research. For example, gold nanoparticles functionalized with 4-mercaptophenylboronic acid have been used for the colorimetric detection of various analytes, including pathogenic bacteria and sialic acid. frontiersin.orgnih.gov The principle behind these sensors often relies on the aggregation of the nanoparticles induced by the binding of the target analyte to the boronic acid moieties, leading to a visible color change. nih.gov

In the realm of drug delivery, materials containing boronic acids are being explored for the development of pH-responsive systems. nih.govnih.govresearchgate.netmdpi.com The boronate ester linkage is generally stable at physiological pH but can be cleaved in more acidic environments, such as those found in tumor tissues or within cellular compartments like endosomes. This pH-dependent cleavage can be exploited to trigger the release of encapsulated drugs specifically at the target site, thereby enhancing therapeutic efficacy and reducing side effects. nih.govresearchgate.net

Furthermore, phenylboronic acid-functionalized magnetic nanoparticles have been developed for the efficient capture and sensitive assay of soil enzymes, demonstrating the utility of these materials in environmental and agricultural science. nih.gov

Derivatization of Vicinal Diols for Mass Spectrometry Imaging

In the field of metabolomics, Mass Spectrometry Imaging (MSI) is a powerful tool for mapping the spatial distribution of various molecules within biological tissues. However, many biologically significant compounds, such as vicinal diols (e.g., carbohydrates, ribonucleosides, and some neurotransmitters), can be challenging to detect due to poor ionization efficiency. Chemical derivatization is a strategy employed to overcome this limitation by modifying the analyte to enhance its signal in the mass spectrometer.

Boronic acids, including phenylboronic acid derivatives like 4-tert-butoxyphenylboronic acid, are highly effective reagents for this purpose. They react selectively and reversibly with the cis-diol groups present in many metabolites to form stable cyclic boronate esters. This process offers two key advantages for MSI analysis:

Enhanced Ionization: The derivatization tag can introduce a readily ionizable group, significantly boosting the signal intensity of the target metabolite. For instance, boronic acids containing a tertiary amine can be used to provide a permanent positive charge, improving detection in positive-ion mode MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging).

Increased Specificity: The reaction's specificity for vicinal diols allows for the targeted analysis of this class of compounds within a complex biological sample.

Research has demonstrated the successful application of on-tissue derivatization using boronic acids for MSI analysis of plant tissues, such as maize cross-sections. In these studies, a solution of a boronic acid reagent is sprayed onto the tissue sample, allowing the derivatization reaction to occur in situ. The subsequent MSI analysis reveals the detailed spatial distribution of dozens of vicinal diol metabolites that were previously undetectable or produced very weak signals. This technique enables researchers to visualize the localization of key metabolites in different tissue regions, providing valuable insights into plant physiology and metabolism.

Studies of Bacterial Surface Interactions using Outer Membrane Vesicles (OMVs)

Gram-negative bacteria naturally release Outer Membrane Vesicles (OMVs), which are nanosized spherical structures derived from their outer membrane. These vesicles are crucial mediators of bacterium-host and bacterium-bacterium interactions, as they carry a cargo of lipids, proteins, and lipopolysaccharides (LPS) that is representative of the parent bacterium's surface. The surface of both the bacteria and their OMVs is rich in complex carbohydrates and glycan moieties, which play a fundamental role in recognition and signaling processes.

The inherent ability of boronic acids to bind with diol-containing molecules makes them excellent tools for studying these bacterial surfaces. Phenylboronic acids can act as synthetic receptors, selectively recognizing and binding to the abundant glycan structures, such as the cis-diols within the LPS, on the bacterial outer membrane. researchgate.netnih.gov This interaction forms the basis for advanced bacterial detection and imaging systems. mdpi.comrsc.org

This principle can be extended to the study of OMVs. By functionalizing surfaces or probes (such as fluorescent dendrimers, carbon dots, or nanoparticles) with boronic acids, researchers can develop biosensors designed to capture or detect bacteria and their secreted OMVs. nih.govmdpi.comrsc.org This affinity allows for:

Sensitive Detection: Creating fluorescent or electrochemical signals upon binding, enabling the detection of bacteria at low concentrations. researchgate.netmdpi.com

Discrimination: Differentiating between bacterial types, as the specific composition of surface glycans can vary between species, leading to different binding affinities with the boronic acid probes. nih.govrsc.org

By leveraging the specific interaction between boronic acids and bacterial surface glycans, these tools provide a powerful method for investigating the composition of OMVs and understanding their role in mediating communication and pathogenesis without requiring direct cell-to-cell contact. nih.gov

Green Chemistry and Sustainable Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In this context, 4-tert-butoxyphenylboronic acid is a valuable reagent, particularly in its application to Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. Efforts to make this reaction more sustainable align with several key green chemistry goals.

Environmentally Benign Catalytic Processes

The Suzuki-Miyaura reaction, which couples a boronic acid with an organohalide, is a powerful method for forming carbon-carbon bonds. Traditionally, these reactions have often required organic solvents and homogeneous palladium catalysts, which can be difficult to recover and recycle. Green chemistry initiatives focus on developing more sustainable catalytic systems. This includes the use of:

Heterogeneous Catalysts: Supporting the palladium catalyst on a solid matrix. This allows the catalyst to be easily filtered out of the reaction mixture and reused for multiple cycles, reducing waste and cost.

Water as a Solvent: Transitioning from organic solvents to water significantly reduces the environmental impact of the reaction. researchgate.net

The development of highly active and stable palladium catalysts, sometimes in the form of nanoparticles, allows these reactions to proceed efficiently in aqueous media, making a critical synthetic process far more environmentally benign. rsc.org

Low Toxicity and Chemoselectivity Advantages

A key advantage of boronic acids, including 4-tert-butoxyphenylboronic acid, is their generally lower toxicity compared to other organometallic reagents like organotins or organozincs. organic-chemistry.org While not entirely devoid of hazards, they are typically stable, solid compounds that are easier and safer to handle. wikipedia.org

| GHS Hazard Statement | Description |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

From a chemical perspective, the paramount advantage of the Suzuki-Miyaura reaction is its exceptional chemoselectivity . The reaction is highly specific, forming a bond only between the carbon attached to the boron and the carbon attached to the halide, under the direction of the palladium catalyst. ed.ac.uk This selectivity means that the reaction tolerates a wide variety of other functional groups on both the boronic acid and the coupling partner. This avoids the need for extensive use of protecting groups, which simplifies synthetic routes, reduces the number of steps, and minimizes waste, aligning perfectly with the green chemistry principle of atom economy.

Aqueous Phase Reactions

One of the most significant advancements in making the Suzuki-Miyaura coupling greener is the successful implementation of the reaction in water. nih.gov Performing organic synthesis in an aqueous phase eliminates the need for volatile, flammable, and often toxic organic solvents. While many organic reagents are not soluble in water, specialized catalytic systems and reaction conditions have been developed to overcome this challenge.

For Suzuki-Miyaura couplings, this often involves the use of water-soluble ligands for the palladium catalyst or the addition of surfactants to create micelles that act as nanoreactors. rsc.orgnih.gov These approaches allow the water-insoluble aryl halide and the more water-soluble boronic acid to come together at the catalyst's active site. rsc.org Research has demonstrated that high yields can be achieved for the coupling of various arylboronic acids with aryl halides in water, sometimes even at room temperature, making it a highly efficient and environmentally friendly method. acs.org This shift towards aqueous phase synthesis represents a major step forward in sustainable chemical manufacturing.

Derivatives and Analogs of 4 T Butoxyphenylboronic Acid

Structural Modifications and Their Impact on Reactivity and Selectivity

The boronic acid moiety, -B(OH)₂, is the reactive center of 4-T-Butoxyphenylboronic acid. Its conversion into other functional groups, such as esters or ate complexes, provides derivatives with distinct physical and chemical properties. These modifications are often employed to enhance stability, improve solubility, or modulate reactivity in catalytic cycles.

Arylboronic esters are formed by the condensation reaction between a boronic acid and an alcohol or a diol. wikipedia.org This transformation is one of the most common derivatizations of arylboronic acids. Boronic esters are generally preferred over their corresponding acids for purification and characterization due to their improved stability and solubility in organic solvents. amerigoscientific.com

The stability of boronic esters varies with their structure. Acyclic esters are often susceptible to hydrolysis, readily converting back to the parent boronic acid in the presence of water. amerigoscientific.com In contrast, cyclic boronic esters, formed with diols like pinacol (B44631) (2,3-dimethyl-2,3-butanediol), are significantly more robust and resistant to hydrolysis. amerigoscientific.com These cyclic derivatives, such as 5- and 6-membered dioxaborolanes and dioxaborinanes, respectively, offer a balance of stability for storage and sufficient reactivity for synthetic applications like the Suzuki-Miyaura cross-coupling reaction. wikipedia.orgwiley-vch.de The choice of the diol allows for fine-tuning of the ester's steric and electronic properties, which in turn influences its reactivity in subsequent transformations.

Table 1: Comparison of Arylboronic Acids and Their Ester Derivatives

| Feature | Arylboronic Acid (e.g., this compound) | Arylboronic Ester (e.g., Pinacol Ester) | Impact of Derivatization |

| General Structure | Ar-B(OH)₂ | Ar-B(OR)₂ | Conversion of hydroxyl groups to alkoxy groups. |

| Stability | Prone to dehydration to form cyclic boroxines. | Generally more stable, especially cyclic esters. amerigoscientific.com | Enhanced shelf-life and handling convenience. |

| Purification | Can be challenging due to polarity and potential for dehydration. | Easier to purify via chromatography or crystallization. amerigoscientific.com | Improved isolation and purity of the reagent. |

| Solubility | Variable; often soluble in polar solvents. | Generally soluble in a wider range of organic solvents. | Broader compatibility with reaction media. |

| Reactivity | Highly reactive in cross-coupling reactions. | Reactivity can be modulated by the choice of alcohol/diol. | Allows for controlled participation in catalytic cycles. |

Cyclic triolborates represent another important class of boronic acid derivatives, formally classified as "ate" complexes. These compounds are synthesized from organoboronic acids and triols, resulting in anionic tetrahedral boron species. nih.govresearchgate.net A significant advantage of cyclic triolborates is their exceptional stability; they are typically bench-stable solids that are resistant to both air and water. researchgate.net

This enhanced stability does not compromise their utility in synthesis. In fact, cyclic triolborates have demonstrated high efficiency in transmetalation steps within palladium- and copper-catalyzed cross-coupling reactions. researchgate.net The anionic nature of the boron center is thought to facilitate this key step in the catalytic cycle. Traditionally, these borates are prepared as potassium or lithium salts, which can limit their solubility in organic solvents. To address this, versions with more lipophilic counterions, such as tetrabutylammonium (B224687) (TBA), have been developed to improve their performance in organic media. researchgate.net

Table 2: Properties of Cyclic Triolborates vs. Parent Arylboronic Acids

| Property | Arylboronic Acid | Cyclic Triolborate | Rationale for Use |

| Boron Center | Trigonal planar, sp² hybridized | Tetrahedral, sp³ hybridized, anionic | The anionic "ate" complex structure enhances stability. |

| Stability | Moderately stable; can dehydrate. | High stability to air and moisture. nih.govresearchgate.net | Suitable for long-term storage and easier handling. |

| Handling | Standard precautions required. | Can be handled without special precautions. researchgate.net | Increased user convenience and reagent longevity. |

| Reactivity | Standard reagent for cross-coupling. | Highly efficient in transmetalation. researchgate.net | Can lead to improved reaction kinetics and yields. |

| Solubility | Varies with structure. | Can be limited in organic solvents with K⁺/Li⁺ counterions. researchgate.net | TBA salts can be used to enhance solubility. |

Triethanolamine (B1662121) boronates, also known as boratranes, are formed from the reaction of a boronic acid with triethanolamine. This reaction creates a stable, tricyclic structure where the boron atom is coordinated to three oxygen atoms and one nitrogen atom in a cage-like framework. The transannular dative bond between the nitrogen and the boron atom results in a tetracoordinated boron center, which significantly alters the properties of the original boronic acid.

The primary impact of this structural modification is a dramatic increase in stability. The boratrane cage effectively protects the boron center from decomposition pathways like protodeboronation. This makes triethanolamine boronates excellent for long-term storage or for use in reactions where the slow release of the active boronic acid is desired under specific conditions (e.g., hydrolysis under acidic conditions). Their stability and slow-release characteristics can be advantageous in controlling reaction rates and minimizing side reactions.

Related Organoboron Compounds

The chemistry of this compound is best understood in the context of the broader family of organoboron compounds. Borinic acids, boric acid, and alkylboronic acids are structurally related analogs that exhibit distinct reactivity profiles and applications, particularly in the realm of catalysis.

Borinic acids (R₂BOH) and boric acid (B(OH)₃) are structurally related to boronic acids (RB(OH)₂). mdpi.com While they can participate in cross-coupling reactions, their utility as catalysts for a variety of organic transformations has gained significant attention. nih.gov The catalytic activity of these compounds stems from the Lewis acidic nature of the electron-deficient boron atom. nih.gov

These organoboron acids can act as catalysts for reactions such as dehydrations, acylations, carbonyl condensations, and alkylations. nih.gov The general mechanism involves the reversible formation of covalent bonds with oxygen-containing functional groups, particularly hydroxyl groups. researchgate.net This interaction can activate the substrate in two ways:

Electrophilic Activation : By forming an adduct with a carboxylic acid, the boronic/borinic acid catalyst renders the carbonyl group more electrophilic, facilitating nucleophilic attack by an amine to form an amide. researchgate.net

Nucleophilic Activation : Formation of a tetrahedral adduct between a boronic acid and a diol can increase the electron density on the oxygen atoms, enhancing their nucleophilicity for subsequent reactions. nih.govresearchgate.net

Boric acid itself has proven to be an effective catalyst for the esterification of α-hydroxy acids and in multicomponent condensation reactions. scholaris.camdpi.com

Table 3: Catalytic Applications of Boric and Borinic Acids

| Reaction Type | Catalyst | Role of Catalyst | Example Transformation |

| Amide Formation | Arylboronic Acids | Electrophilic activation of carboxylic acids. researchgate.net | Carboxylic Acid + Amine → Amide |

| Friedel-Crafts Alkylation | Arylboronic Acids | Activation of alcohols to form carbocation intermediates. researchgate.net | Alcohol + Arene → Alkylated Arene |

| Selective Acylation | Borinic Acids | Activation of diols/carbohydrates. nih.gov | Diol + Acylating Agent → Mono-acylated Diol |

| Esterification | Boric Acid | Lewis acid-assisted Brønsted acid catalysis. scholaris.ca | α-Hydroxy Acid + Alcohol → Ester |

| Mannich Reaction | Boric Acid | Promotion of multi-component condensation. nih.gov | Aldehyde + Amine + Ketone → β-Amino Ketone |

Alkylboronic acids are direct analogs of arylboronic acids where the aryl group (like 4-T-Butoxyphenyl) is replaced by an alkyl group. This seemingly simple change leads to significant differences in their chemical properties and synthetic utility. wiley-vch.de

Compared to arylboronic acids, alkylboronic acids generally exhibit lower shelf-stability and are more susceptible to oxidation. amerigoscientific.comwiley-vch.de Furthermore, the transmetalation step in palladium-catalyzed cross-coupling reactions is typically slower and more challenging for alkylboronic acids than for their aryl or alkenyl counterparts. wiley-vch.dewiley-vch.de Historically, this made them less effective substrates for reactions like the Suzuki-Miyaura coupling, though the development of advanced catalyst systems has largely overcome this limitation. wiley-vch.de Another key difference is acidity; arylboronic acids are generally more acidic than alkylboronic acids due to the electronic influence of the aromatic ring. amerigoscientific.commdpi.com Despite these challenges, certain classes of alkylboronic acid derivatives, such as the α-haloalkylboronic esters developed by Matteson, are highly valuable for stereoselective synthesis. wiley-vch.de

Table 4: Comparative Properties of Aryl- vs. Alkylboronic Acids

| Property | Arylboronic Acids (e.g., this compound) | Alkylboronic Acids | Key Differences |

| Structure | Ar-B(OH)₂ | Alkyl-B(OH)₂ | Nature of the organic substituent (sp² vs. sp³ carbon). |

| Stability | Generally air- and moisture-stable solids. | Often less stable; prone to oxidation. amerigoscientific.comwiley-vch.de | Aryl group provides greater stability. |

| Acidity (pKa) | More acidic. amerigoscientific.commdpi.com | Less acidic. mdpi.com | Electronic effects of the aryl ring increase acidity. |

| Suzuki Coupling Reactivity | Highly efficient and widely used. | Historically less reactive; requires specialized catalysts. wiley-vch.de | Transmetalation is generally faster for aryl groups. |

| Synthetic Utility | Broadly used for C(sp²)-C(sp²) bond formation. | Used for C(sp³)-C(sp²) bond formation; valuable in stereoselective synthesis. | Complementary roles in organic synthesis. |

Boron-Doped (Hetero)arenes

The incorporation of boron atoms into polycyclic aromatic hydrocarbons (PAHs) and other heteroaromatic systems gives rise to a class of materials known as boron-doped (hetero)arenes. nih.govnih.govresearchgate.netrsc.org This structural modification, where a C=C bond is isoelectronically replaced by a B–N or B–O unit, significantly alters the electronic properties of the parent aromatic compound, often leading to lower LUMO energy levels and unique photophysical behaviors. nih.govresearchgate.net Arylboronic acids, such as this compound, serve as crucial precursors for the synthesis of these advanced materials.

A variety of synthetic strategies have been developed to access these boron-containing systems. One-pot methods using ortho-aryl substituted diarylalkynes and boron tribromide (BBr3) can produce B-doped PAHs, including novel zethrene (B12695984) derivatives, through a sequence involving borylative cyclization and a unique 1,4-boron migration. nih.gov Another approach involves the reaction of appropriately substituted alkynes with BBr3, which proceeds via bromoboration and electrophilic C–H borylation to yield brominated B-doped PAHs. nih.gov Furthermore, gold-catalyzed cyclization of readily available o-alkynylaryl boronic acids provides a modular route to both B,N- and B,O-doped PAHs. researchgate.netrsc.org

The introduction of boron can also be used to create BN-isosteres of common aromatic compounds like benzene (B151609) and naphthalene, known as azaborines. nih.govuoregon.edu For example, 1,4-azaborines can be synthesized through rhodium-catalyzed cycloaddition of an iminoborane with alkynes. nih.gov These synthetic methodologies open the door for creating a wide array of functional materials. For instance, post-functionalization of doubly boron-doped PAHs, such as 3,9-diboraperylene, can lead to helical structures with high fluorescence quantum yields and organized solid-state packing. rsc.org

The resulting boron-doped PAHs are being explored for a range of applications in optoelectronics, including as components in organic light-emitting diodes (OLEDs) and thin-film transistors. nih.gov The t-butoxy group on a precursor like this compound could be strategically employed to influence solubility or be converted to a hydroxyl group for further functionalization.

| Method | Precursors | Key Reagents/Catalysts | Resulting Structure | Reference |

|---|---|---|---|---|

| One-Pot Borylative Cyclization | ortho-aryl substituted diarylalkynes | BBr3 | Mono and dual B-doped PAHs (e.g., B-doped zethrenes) | nih.gov |

| Bromoboration/C–H Borylation | Substituted alkynes | BBr3 | Brominated B-doped PAHs | nih.gov |

| Gold-Catalyzed Cyclization | o-alkynylaryl boronic acids | [Au(PPh3)NTf2] | B,N- and B,O-doped PAHs | researchgate.netrsc.org |

| Rhodium-Catalyzed Cycloaddition | Iminoboranes, alkynes | Rhodium catalyst | 1,4-Azaborines | nih.gov |

Boranes as Catalysts

Boranes, particularly triarylboranes, are powerful Lewis acids that can catalyze a wide range of organic transformations. acs.orgmdpi.com Their catalytic activity stems from the electron-deficient nature of the boron atom, which can activate substrates for subsequent reactions. acs.org While this compound itself is a boronic acid, it can be converted into triarylboranes, such as tris(4-t-butoxyphenyl)borane, which could function as catalysts.

A prominent example of a borane (B79455) catalyst is tris(pentafluorophenyl)borane (B72294), B(C6F5)3, often referred to as BCF. mdpi.com Its high Lewis acidity, comparable to BF3, makes it an effective catalyst for numerous reactions, including hydrosilylation, hydrogenation, and dehydrative amidation. acs.orgmdpi.com The electron-withdrawing pentafluorophenyl groups enhance the electrophilicity of the boron center, which is key to its catalytic power. acs.org

Boranes catalyze reactions by activating substrates. For instance, in dehydrative amidation, B(C6F5)3 can activate the carboxylic acid, facilitating nucleophilic attack by the amine. acs.org In reactions involving silanes, the borane catalyst can activate the Si-H bond for nucleophilic attack. mdpi.com Similarly, metal-free borane catalysts like tris(2,4,6-trifluorophenyl)borane (B12503254) have proven to be highly versatile for the hydroboration of various unsaturated compounds, including alkynes, aldehydes, and imines. nih.gov This catalyst is effective because it is sufficiently Lewis acidic to be active while avoiding unwanted side reactions like carboboration that can occur with B(C6F5)3. nih.gov

The catalytic cycle often involves the formation of an adduct between the borane and one of the reactants. For example, in the guanylation of amines, tris(pentafluorophenyl)borane forms an adduct with the amine, which then facilitates a proton transfer to the carbodiimide, initiating the reaction cascade. researchgate.netrsc.org The design of the aryl groups on the borane is crucial; their steric and electronic properties can be tailored to influence the catalyst's reactivity and selectivity. acs.org Organoboranes and borohydrides can also act as "hidden" catalysts in hydroboration reactions, arising from the decomposition of common hydroboration reagents. ed.ac.uk

| Reaction | Catalyst Example | Substrates | Mechanism Highlight | Reference |

|---|---|---|---|---|

| Dehydrative Amidation | Tris(pentafluorophenyl)borane (BCF) | Carboxylic acids, Amines | Lewis acid activation of the carboxylic acid. | acs.org |

| Hydroboration | Tris(2,4,6-trifluorophenyl)borane | Alkynes, Aldehydes, Imines | Metal-free activation of the hydroborane reagent. | nih.gov |

| Hydrosilylation | Tris(pentafluorophenyl)borane (BCF) | Carbonyls, Silanes | Activation of the Si-H bond. | mdpi.com |

| Guanylation | Tris(pentafluorophenyl)borane (BCF) | Amines, Carbodiimides | Formation of a borane-amine adduct to facilitate proton transfer. | researchgate.netrsc.org |

Substituted Arylboronic Acid Libraries and Their Diverse Applications

Substituted arylboronic acids, including this compound, are exceptionally valuable building blocks in synthetic and medicinal chemistry. nih.gov Their stability, versatile reactivity, and relatively low toxicity have led to their widespread use in generating large collections of diverse molecules, known as compound libraries. nih.govmedchemexpress.com These libraries are instrumental in high-throughput screening for drug discovery and the development of new materials and chemical probes. medchemexpress.com